4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone
Description
4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone (CAS: 186792-10-9) is a halogenated pyridazinone derivative with the molecular formula C₇H₆Br₂N₂O₂ and a molecular weight of 309.96 g/mol . The compound features a pyridazinone core substituted with bromine atoms at positions 4 and 5 and a 2-oxopropyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications.
Properties
IUPAC Name |
4,5-dibromo-2-(2-oxopropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYVQCCXLKZCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone, with the chemical formula C7H6Br2N2O and CAS number 186792-10-9, is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by two bromine atoms at the 4 and 5 positions of the pyridazinone ring and a 2-oxopropyl group at the 2 position. Its synthesis and biological evaluation have been subjects of various studies, highlighting its potential as a pharmaceutical agent.
The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with brominating agents and subsequent modifications to introduce the 2-oxopropyl moiety. The compound's molecular weight is approximately 309.94 g/mol, and it is soluble in organic solvents, making it suitable for various chemical applications .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant in pharmacology:
- Monoamine Oxidase (MAO) Inhibition :
Compound IC50 (µM) Selectivity Index This compound 0.013 High Reference MAO-B Inhibitor (Lazabemide) 0.15 -
Cytotoxicity Studies
Cytotoxicity assays using L929 fibroblast cells revealed that while some derivatives of pyridazinones showed significant cytotoxic effects, this compound exhibited low toxicity at therapeutic concentrations. The IC50 for cytotoxicity was found to be greater than 100 µM, indicating a favorable safety profile for further development .
Case Studies
- Case Study on Neuroprotective Effects :
- Antimicrobial Efficacy in Clinical Isolates :
Scientific Research Applications
Pharmaceutical Applications
4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The following are key areas within pharmaceutical applications:
- Antimicrobial Agents : Research has indicated that derivatives of pyridazinones exhibit significant antimicrobial activity. The bromine atoms in the structure enhance biological activity by increasing lipophilicity and altering interaction with biological targets .
- Anti-inflammatory Compounds : Studies have demonstrated that pyridazinone derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications .
Chemical Research
In the realm of chemical research, this compound is utilized as a building block for synthesizing various complex organic molecules. Its reactivity allows chemists to explore new synthetic routes and methodologies:
- Synthesis of Novel Compounds : The compound can undergo various reactions such as nucleophilic substitution and cyclization, leading to the formation of novel heterocycles that may possess unique biological activities .
- Catalyst Development : Researchers are investigating the use of this compound in catalytic processes, particularly in organic transformations where traditional catalysts may not be effective .
Fine Chemicals Production
This compound is also significant in the production of fine chemicals. Its ability to act as an intermediate allows for the synthesis of high-value chemicals used in various industries:
- Dyes and Pigments : The compound's unique structure can be modified to produce dyes with specific color properties, which are essential in textile and paint industries .
- Agricultural Chemicals : There is potential for developing agrochemicals that utilize this compound as a precursor, particularly in creating herbicides or fungicides with improved effectiveness .
Case Studies
Several studies have highlighted the practical applications of this compound:
- Antimicrobial Efficacy Study :
- Synthesis of Anti-inflammatory Agents :
- Catalytic Applications :
Comparison with Similar Compounds
Key Structural Analogs
The following table compares the target compound with structurally related pyridazinones:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone | C₇H₆Br₂N₂O₂ | 309.96 | 186792-10-9 | 4,5-dibromo; 2-(2-oxopropyl) |
| 4-Chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone | C₁₂H₁₆ClN₃O₂ | 269.73 | 860609-86-5 | 4-chloro; 5-piperidino; 2-(2-oxopropyl) |
| 5-[Benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone | C₁₅H₁₆ClN₃O₂ | 305.77 | 860609-87-6 | 4-chloro; 5-benzyl(methyl)amino; 2-(2-oxopropyl) |
| 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone | C₁₂H₈Br₂N₂O | 370.01 | 14305-08-9 | 4,5-dibromo; 2-phenyl |
| 4,5-Dibromo-2-methyl-3(2H)-pyridazinone | C₅H₄Br₂N₂O | 275.91 | 13645-74-4 | 4,5-dibromo; 2-methyl |
Key Observations :
- Side Chain Diversity : The 2-oxopropyl group in the target compound introduces a ketone functional group, which may improve solubility in polar solvents compared to phenyl or methyl substituents .
Pharmacological and Functional Comparisons
Analgesic and Anti-Inflammatory Activity
For example:
- Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), an NSAID, highlights the importance of substituents like morpholino groups for anti-inflammatory activity .
- 4,5-Dihalo-3(2H)-pyridazinones: Derivatives with halogen atoms at positions 4 and 5 exhibit high analgesic activity, suggesting that the dibromo configuration in the target compound may enhance such effects compared to mono-halogenated analogs .
- Acetamide/Propanamide Derivatives: Pyridazinones with acyl side chains (e.g., 2-oxopropyl) show improved analgesic potency, likely due to enhanced receptor binding .
Physicochemical Properties
- Melting Point : The phenyl analog (CAS 14305-08-9) has a melting point of 180–185°C, while the target compound’s oxopropyl group may lower this range due to reduced crystallinity .
- Solubility: The 2-oxopropyl group likely increases solubility in polar organic solvents (e.g., DMSO or ethanol) compared to phenyl or methyl substituents .
Q & A
Q. What are the common synthetic routes for preparing 4,5-dihalo-3(2H)-pyridazinone derivatives, and what challenges arise in achieving regioselectivity?
The synthesis of 4,5-dihalo-pyridazinones typically involves Friedel-Crafts acylation followed by halogenation. For example, 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives are synthesized from acetylaniline and succinic anhydride via Friedel-Crafts acylation, amide hydrolysis, and condensation . Regioselectivity in halogenation (e.g., bromination) is influenced by steric and electronic factors, with 4,5-dibromo derivatives requiring precise control of reaction temperature and stoichiometry. Challenges include avoiding over-halogenation and isolating intermediates, often addressed via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Q. How are pyridazinone derivatives characterized structurally, and what analytical techniques are critical for confirming purity?
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CCDC 1958029) .
- HPLC and NMR : Ensure purity (>95%) and confirm substituent positions. For example, methyl groups at position 5 in 5-methyl-4,5-dihydro derivatives are confirmed via H NMR (δ 1.2–1.4 ppm) .
- Melting point analysis : Used to validate crystallinity, e.g., 6-[4-(5-oxo-2-pyrrolidinecarbonyl)-aminophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone melts at 310–312°C (with decomposition) .
Advanced Research Questions
Q. What contradictions exist in the pharmacological activity of 4,5-dihalo-pyridazinones, and how can experimental design address these?
While 4,5-dibromo derivatives show analgesic activity in writhing tests (comparable to acetaminophen), their anti-inflammatory efficacy varies with substituents. For instance, 2-substituted-4,5-dihalo-3(2H)-pyridazinones exhibit higher potency than 6-substituted analogs, likely due to enhanced bioavailability . Contradictions arise in ulcerogenic effects: some morpholino-substituted derivatives (e.g., emorfazone) show low gastric toxicity, whereas arylpiperazinyl analogs may irritate mucosa. Mitigation strategies include in vivo pharmacokinetic profiling and comparative SAR studies using isosteric replacements (e.g., replacing bromine with chlorine) .
Q. How do structural modifications at the 2-position of pyridazinone impact cardiovascular activity, and what methodologies validate these effects?
The 2-oxopropyl group in 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone enhances solubility and binding affinity to cardiac phosphodiesterase III (PDE III), as shown in positive inotropic assays. Methodology:
- Molecular docking : Predicts interactions with PDE III’s catalytic domain.
- Langendorff heart preparations : Measure contractility in isolated rat hearts (e.g., 10–100 µM doses increase left ventricular pressure by 15–30%) .
- Metabolic stability assays : Liver microsome studies assess oxidative degradation of the 2-oxopropyl group, guiding prodrug design .
Q. What role does stereochemistry play in the bioactivity of pyridazinone derivatives, and how is it controlled during synthesis?
The (R)-configuration at position 5 in 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (CAS 101328-85-2) enhances cardioactivity by 3-fold compared to the (S)-isomer. Stereochemical control is achieved via chiral auxiliaries (e.g., L-tyrosine derivatives) or asymmetric hydrogenation. Enantiomeric excess (>98%) is confirmed via chiral HPLC (Chiralpak AD-H column) .
Methodological Challenges
Q. How can researchers resolve low yields in Mannich-type reactions for pyridazinone derivatives?
Low yields (<40%) in Mannich reactions (e.g., synthesizing α-aminophosphonate derivatives) are often due to steric hindrance from the 4,5-dibromo substituents. Optimization strategies:
Q. What advanced computational tools are used to predict pyridazinone derivative interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
